3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Overview
Description
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2 and a molecular weight of 301.93 g/mol . This compound is known for its unique structural properties, which include four chlorine atoms and a cyano group attached to a benzoic acid framework. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt typically involves the chlorination of 2-cyanobenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 3,4,5,6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The compound can undergo hydrolysis to form the corresponding carboxylic acid and ammonium chloride.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: 3,4,5,6-Tetrachloro-2-aminobenzoic acid.
Hydrolysis: 3,4,5,6-Tetrachloro-2-carboxybenzoic acid and ammonium chloride.
Scientific Research Applications
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the cyano and chlorine groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular functions, making it a valuable tool in research .
Comparison with Similar Compounds
- 3,4,5,6-Tetrachlorophthalic anhydride
- 3,4,5,6-Tetrachlorophthalonitrile
- 3,4,5,6-Tetrachlorobenzoic acid
Comparison: 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is unique due to the presence of both cyano and ammonium groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical transformations or interactions .
Properties
IUPAC Name |
azanium;2,3,4,5-tetrachloro-6-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMUPPYBACCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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